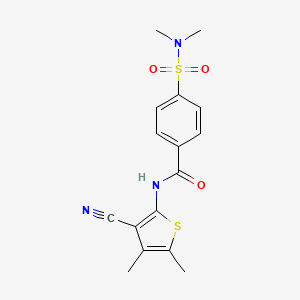

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment. TAK-659 has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells. In

Aplicaciones Científicas De Investigación

Selective Endothelin Receptor-A Antagonists

Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, related to the chemical structure of interest, highlights their role as potent and selective small molecule ETA receptor antagonists. Structural modifications of the aryl group have shown enhanced activity, suggesting applications in the development of treatments for diseases associated with endothelin receptors, such as pulmonary arterial hypertension (Wu et al., 1997).

Biological Evaluation of Benzamides

Another study reports the synthesis and biological evaluation of different substituted benzamides, indicating potential applications in medicinal chemistry. These compounds showed promising inhibitory effects against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting their relevance in drug development for diseases related to these enzymes (Saeed et al., 2015).

Melanoma Cytotoxicity

The synthesis of benzamide derivatives conjugated with alkylating cytostatics has been explored for targeted drug delivery in melanoma therapy. These derivatives exhibit higher toxicity against melanoma cells compared to parent compounds, underscoring their potential in developing more effective treatments for melanoma (Wolf et al., 2004).

Heterocyclic Skeleton Synthesis

Research into the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides resulted in the synthesis of various heterocyclic skeletons. This demonstrates the compound's utility in creating novel organic structures, which could have implications in material science and organic chemistry (Fathalla & Pazdera, 2002).

Colorimetric Sensing of Fluoride Anions

A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcased their application in the colorimetric sensing of fluoride anions. This highlights the potential use of similar benzamide compounds in developing sensors for environmental monitoring or diagnostic purposes (Younes et al., 2020).

Propiedades

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-10-11(2)23-16(14(10)9-17)18-15(20)12-5-7-13(8-6-12)24(21,22)19(3)4/h5-8H,1-4H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHRYZEGNTAGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)

![{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2361648.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2361649.png)

![Methyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate](/img/structure/B2361651.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide](/img/structure/B2361652.png)

![1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2361654.png)

![6-Methyl-5-prop-2-enoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2361656.png)

![4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2361658.png)

![N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2361664.png)